molecular formula C8H13N B2497404 (1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine CAS No. 1820858-45-4; 3211-93-6

(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine

Cat. No. B2497404
M. Wt: 123.199
InChI Key: XLBALIGLOMYEKN-RNJXMRFFSA-N
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Patent
US08741813B2

Procedure details

A three-neck flask is equipped with mechanical stirrer, reflux condenser and dropping funnel. The flask is charged under N2, with 42 ml of a 1.0 M solution of lithium aluminum hydride in anhydrous ether (42 mmol). A solution of 5 g of 5-Norbornene-2-carbonitrile (bicyclo[2.2.1]hept-5-ene-2-carbonitrile) in 45 ml of ether (42 mmol, 1.0 M) is added dropwise through the addition funnel at a rate that allows a gentle reflux. After one hour, the mixture is cooled to 0° C. and water is added dropwise until hydrogen gas liberation is no longer observed. To this, 100 ml of 20% sodium potassium tartrate is added and produces a clear solution. The reaction solution is transferred to a separatory funnel, and the aqueous phase is collected and washed with 3×50 ml portions of ether. The combined ether fractions are dried with calcium sulfate and solvent is removed by rotary evaporation yielding a yellow oil. This product is further distilled under reduced pressure to yield a clear oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
42 mmol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].CCOCC.[CH:12]12[CH2:18][CH:15]([CH:16]=[CH:17]1)[CH2:14][CH:13]2[C:19]#[N:20].[H][H].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+]>O>[CH:12]12[CH2:18][CH:15]([CH:16]=[CH:17]1)[CH2:14][CH:13]2[CH2:19][NH2:20] |f:0.1.2.3.4.5,9.10.11|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
42 mmol
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C12C(CC(C=C1)C2)C#N
Name
Quantity
45 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-neck flask is equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
produces a clear solution
CUSTOM
Type
CUSTOM
Details
The reaction solution is transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the aqueous phase is collected
WASH
Type
WASH
Details
washed with 3×50 ml portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether fractions are dried with calcium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
is removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
yielding a yellow oil
DISTILLATION
Type
DISTILLATION
Details
This product is further distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a clear oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C12C(CC(C=C1)C2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08741813B2

Procedure details

A three-neck flask is equipped with mechanical stirrer, reflux condenser and dropping funnel. The flask is charged under N2, with 42 ml of a 1.0 M solution of lithium aluminum hydride in anhydrous ether (42 mmol). A solution of 5 g of 5-Norbornene-2-carbonitrile (bicyclo[2.2.1]hept-5-ene-2-carbonitrile) in 45 ml of ether (42 mmol, 1.0 M) is added dropwise through the addition funnel at a rate that allows a gentle reflux. After one hour, the mixture is cooled to 0° C. and water is added dropwise until hydrogen gas liberation is no longer observed. To this, 100 ml of 20% sodium potassium tartrate is added and produces a clear solution. The reaction solution is transferred to a separatory funnel, and the aqueous phase is collected and washed with 3×50 ml portions of ether. The combined ether fractions are dried with calcium sulfate and solvent is removed by rotary evaporation yielding a yellow oil. This product is further distilled under reduced pressure to yield a clear oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
42 mmol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].CCOCC.[CH:12]12[CH2:18][CH:15]([CH:16]=[CH:17]1)[CH2:14][CH:13]2[C:19]#[N:20].[H][H].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+]>O>[CH:12]12[CH2:18][CH:15]([CH:16]=[CH:17]1)[CH2:14][CH:13]2[CH2:19][NH2:20] |f:0.1.2.3.4.5,9.10.11|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
42 mmol
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C12C(CC(C=C1)C2)C#N
Name
Quantity
45 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-neck flask is equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
produces a clear solution
CUSTOM
Type
CUSTOM
Details
The reaction solution is transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the aqueous phase is collected
WASH
Type
WASH
Details
washed with 3×50 ml portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether fractions are dried with calcium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
is removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
yielding a yellow oil
DISTILLATION
Type
DISTILLATION
Details
This product is further distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a clear oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C12C(CC(C=C1)C2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.